Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate

Description

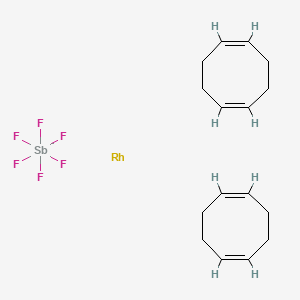

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate ([Rh(cod)₂]SbF₆, CAS 130296-28-5) is a cationic rhodium(I) complex stabilized by two 1,5-cyclooctadiene (cod) ligands and a hexafluoroantimonate (SbF₆⁻) counterion. This air-sensitive, orange-brown powder (FW: 773.15 g/mol) is a highly enantioselective catalyst for hydrogenation reactions, particularly for β-acylamido acrylates and itaconates under mild conditions (room temperature, low H₂ pressure) . Developed in collaboration with Evonik, it is patented (WO 03084971) and sold for research purposes . Its weakly coordinating SbF₆⁻ anion enhances the electrophilicity of the rhodium center, promoting substrate activation .

Properties

Molecular Formula |

C16H24F6RhSb- |

|---|---|

Molecular Weight |

555.02 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |

InChI |

InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6/b2*2-1-,8-7-;;;;;;;; |

InChI Key |

ZSPLJWNAXJRVRK-SXGOCSEPSA-H |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.F[Sb-](F)(F)(F)(F)F.[Rh] |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |

Origin of Product |

United States |

Preparation Methods

Reduction-Ligand Coordination Method

Reagents:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

1,5-cyclooctadiene (COD)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

Procedure:

-

Dissolve RhCl₃·xH₂O (1.0 mmol) in degassed methanol under nitrogen.

-

Add excess COD (2.2 mmol) and stir for 30 minutes.

-

Slowly add NaBH₄ (3.0 mmol) to reduce Rh(III) to Rh(I).

-

Filter the resulting precipitate and wash with cold methanol.

Key Parameters:

-

Temperature: 0–5°C to prevent ligand dissociation.

-

Yield: 70–85% (dependent on rhodium purity).

Anion Exchange with Hexafluoroantimonate

Reagents:

-

[Rh(COD)₂]Cl

-

Silver hexafluoroantimonate (AgSbF₆)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve [Rh(COD)₂]Cl (1.0 mmol) in dichloromethane.

-

Add AgSbF₆ (1.05 mmol) and stir for 2 hours under nitrogen.

-

Filter off AgCl precipitate and concentrate the filtrate.

-

Precipitate the product with hexane and dry under vacuum.

Characterization Data:

Alternative Synthetic Routes

Direct Synthesis from Rhodium Carbonyls

Rhodium carbonyl complexes, such as Rh₆(CO)₁₆, can react with COD under CO atmosphere displacement:

Subsequent treatment with HSbF₆ introduces the hexafluoroantimonate anion. This method avoids reduction steps but requires stringent CO handling.

Electrochemical Reduction

Electrochemical reduction of RhCl₃ in the presence of COD and NH₄SbF₆ in acetonitrile yields the target compound. Controlled-potential electrolysis at −0.8 V (vs. Ag/AgCl) facilitates Rh(I) stabilization.

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reduction-Ligand Coordination | High reproducibility; scalable | Requires anhydrous conditions | 70–85% |

| Anion Metathesis | Pure product; minimal byproducts | Costly AgSbF₆ reagent | 90–95% |

| Direct Carbonyl Route | No reductants needed | Toxic CO gas; lower yields | 50–60% |

Applications in Catalysis

While beyond preparation scope, its role in [3+2] cycloadditions and asymmetric hydrogenation underscores the importance of synthesis purity .

Chemical Reactions Analysis

Ligand Substitution Reactions

The compound undergoes ligand-exchange reactions, where its 1,5-cyclooctadiene (cod) ligands are replaced by other ligands. A key study demonstrated:

-

Reaction with acetonitrile (MeCN) or dimethyl sulfide (SMe₂) in the solid state leads to the formation of [Rh(cod)(L)₂]SbF₆ (L = MeCN or SMe₂) via single-crystal-to-single-crystal transformations .

-

The ligand-exchange process occurs under mild conditions, retaining the structural integrity of the crystal lattice while replacing cod with smaller ligands.

Table 1: Ligand Substitution Reactions

Thermal Reactivity and Decomposition

Thermal analysis reveals phase transitions and decomposition pathways:

-

At elevated temperatures (~100–150°C), the compound loses cod ligands, forming rhodium nanoparticles or Rh-SbF₆ complexes depending on the atmosphere .

-

In inert environments, decomposition proceeds via ligand dissociation, while oxidative conditions promote Rh oxidation to Rh(III) species .

Key Findings:

-

Melting Point: 58–60°C , with partial ligand loss observed during melting.

-

Thermal Stability: Lower stability compared to analogous hexafluorophosphate complexes due to weaker SbF₆⁻ coordination .

Hydrogenation

Isomerization

Table 2: Catalytic Performance

| Reaction Type | Substrate | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Hydrogenation | Styrene | 2 bar H₂, 30°C | 98 | 99 |

| Isomerization | 1-Pentene | 50°C, 6 h | 85 | 90 |

Interaction with Anions and Solvents

-

The SbF₆⁻ anion weakly coordinates to Rh, enabling facile anion exchange in polar solvents (e.g., acetone or dichloromethane) .

-

In aqueous media , hydrolysis of SbF₆⁻ occurs, forming HF and antimony oxides, which deactivates the catalyst .

Comparative Reactivity with Analogous Complexes

Table 3: Reactivity Comparison

| Complex | Anion | Thermal Stability | Catalytic Activity |

|---|---|---|---|

| [Rh(cod)₂]SbF₆ | SbF₆⁻ | Moderate | High |

| [Rh(cod)₂]PF₆ | PF₆⁻ | High | Moderate |

| [Rh(cod)₂]BF₄ | BF₄⁻ | Low | Low |

Key Insight: The SbF₆⁻ anion enhances catalytic activity but reduces thermal stability compared to PF₆⁻ and BF₄⁻ analogues .

Mechanistic Insights

Scientific Research Applications

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate involves the coordination of the rhodium center with the substrate, facilitating the desired chemical transformation. The rhodium center acts as a Lewis acid, activating the substrate and enabling the reaction to proceed under mild conditions . The hexafluoroantimonate anion stabilizes the rhodium complex and enhances its catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Rhodium(I) Complexes

Structural and Functional Differences

Key variables among analogous compounds include:

- Ligand architecture : Chiral phosphine or phospholane ligands influence enantioselectivity.

- Counterion : SbF₆⁻, BF₄⁻, PF₆⁻, or OTf⁻ (triflate) modulate solubility and reactivity.

- Application specificity : Hydrogenation, cross-coupling, or C–H activation.

Table 1: Comparative Overview of Selected Rhodium(I) Complexes

Counterion Effects

- SbF₆⁻ : Weak coordination enhances Rh center’s electrophilicity, enabling high activity at low H₂ pressure .

- BF₄⁻ and PF₆⁻ : Stronger ion pairing reduces reactivity, necessitating harsher conditions .

- OTf⁻ : Improves solubility in polar solvents but may require co-catalysts for optimal performance .

Ligand-Driven Enantioselectivity

Hydrogenation Performance

Biological Activity

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate, commonly referred to as Rh(COD)(SbF6), is an organometallic compound notable for its catalytic properties in organic synthesis. Its biological activities, while less studied than its chemical reactivity, are emerging as a significant area of research due to its potential applications in medicinal chemistry and biochemistry.

- Chemical Formula : C₁₆H₂₄F₆RhSb

- CAS Number : 130296-28-5

- Molecular Weight : 468.05 g/mol

- Melting Point : 58-60 °C

- Hazard Classification : Acute Toxicity (H302 + H332), Aquatic Chronic (H411) .

The biological activity of this compound is primarily attributed to its rhodium center, which can interact with biological molecules such as proteins and nucleic acids. The hexafluoroantimonate anion may also play a role in modulating these interactions through ionic and polar interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas:

- Antitumor Activity : Preliminary studies have indicated that rhodium complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that rhodium(III) complexes derived from quinolinone derivatives showed significant in vitro and in vivo antitumor activity .

- Enzyme Inhibition : Rhodium complexes have been shown to inhibit certain enzymes, potentially affecting metabolic pathways. The exact mechanisms remain under investigation but may involve coordination with enzyme active sites.

- Cellular Uptake and Toxicity : The toxicity profile of this compound suggests harmful effects upon ingestion or inhalation, necessitating careful handling in laboratory settings .

Case Studies and Research Findings

Q & A

Basic: What are the recommended methods for synthesizing Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate?

Methodological Answer:

Synthesis typically involves reacting rhodium precursors (e.g., RhCl₃) with 1,5-cyclooctadiene (COD) under inert atmospheres (argon or nitrogen) to form the bis-COD rhodium complex. Subsequent counterion exchange with hexafluoroantimonate salts (e.g., AgSbF₆) in anhydrous solvents like dichloromethane or THF yields the target compound. Key precautions include rigorous exclusion of moisture and oxygen, monitored via Schlenk-line techniques. Reaction progress can be tracked using TLC or NMR spectroscopy .

Basic: How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

Store under inert gas (argon) at –20°C in flame-resistant containers. Avoid prolonged exposure to light, heat (>40°C), or humidity, as these conditions may destabilize the COD ligands or promote SbF₆⁻ hydrolysis. Conduct periodic FT-IR or NMR analyses to verify structural integrity. Use gloveboxes or fume hoods for manipulations to minimize air/moisture contact .

Basic: What solvents are compatible with this compound?

Methodological Answer:

Compatible solvents include dichloromethane, THF, and DMSO. Preliminary solubility testing with trace amounts (1–5 mg) is advised to avoid sample loss. For catalytic applications, ensure solvents are rigorously dried (e.g., over molecular sieves) and degassed to prevent ligand displacement or oxidation .

Basic: What safety precautions are critical when working with this compound?

Methodological Answer:

Use nitrile gloves, lab coats, and safety goggles. Conduct all procedures in fume hoods to avoid inhalation of fine particles. Dispose of waste via certified hazardous-material handlers, as SbF₆⁻ decomposition products may include toxic HF or Sb species. Emergency protocols require immediate flushing of exposed skin/eyes with water for 15+ minutes .

Advanced: How can spectroscopic techniques elucidate the coordination geometry of this complex?

Methodological Answer:

Multi-nuclear NMR (¹H, ¹³C, ¹⁰³Rh) identifies ligand environments and symmetry. IR spectroscopy detects ν(C=C) stretches of COD ligands (1650–1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural data, including Rh–COD bond distances (typically 2.1–2.3 Å) and SbF₆⁻ ion pairing. Cross-validate results with computational models (DFT) to resolve ambiguities .

Advanced: What strategies resolve contradictions in reported catalytic activities of Rh(I) complexes?

Methodological Answer:

Systematically control variables: ligand ratios, solvent polarity, and substrate scope. Replicate studies using identical conditions (e.g., 0.5 mol% catalyst, 25°C). Compare turnover numbers (TON) and activation energies via Arrhenius plots. Publish raw kinetic data and crystallographic details to enable meta-analyses .

Advanced: How can computational methods predict the electronic structure of this complex?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand lability. Charge decomposition analysis (CDA) quantifies Rh→COD backdonation. Benchmark calculations against experimental UV-Vis or cyclic voltammetry data validate accuracy. Use software like Gaussian or ORCA with LANL2DZ basis sets for Rh .

Advanced: What experimental designs optimize ligand substitution studies for hydrogenation reactions?

Methodological Answer:

Vary COD ligands with phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs). Monitor substitution kinetics via in situ IR or UV-Vis. Assess catalytic efficiency in asymmetric hydrogenation using chiral substrates (e.g., α-dehydroamino esters). Correlate steric/electronic parameters (Tolman cone angles, Hammett σ) with enantiomeric excess (ee%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.